Cas no 1240586-07-5 ((R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester)

(R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative featuring a trifluoroethyl substituent at the 2-position and a Boc-protected amine. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug development. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the trifluoroethyl moiety introduces unique electronic and steric properties, influencing binding affinity and metabolic stability. Its high purity and well-defined stereocenter make it suitable for asymmetric synthesis and the preparation of bioactive molecules. The compound is typically handled under inert conditions to preserve its integrity.
(R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester structure
1240586-07-5 structure
Product Name:(R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS No:1240586-07-5
MF:C11H19F3N2O2
MW:268.275973558426
MDL:MFCD08685928
CID:5088517
Update Time:2025-05-20

(R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(2,2,2-TRIFLUORO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
    • (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
    • MDL: MFCD08685928
    • Inchi: 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
    • InChI Key: QDJQPSDQSUMFFG-MRVPVSSYSA-N
    • SMILES: FC(C[C@@H]1CNCCN1C(=O)OC(C)(C)C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 300
  • XLogP3: 2
  • Topological Polar Surface Area: 41.6

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(R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester Related Literature

Additional information on (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

Introduction to (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 1240586-07-5)

The compound (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1240586-07-5, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of a trifluoromethyl group and a tert-butyl ester moiety in its molecular structure imparts unique physicochemical properties, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

Structurally, the compound features a chiral center at the (R) configuration, which is a critical aspect in determining its pharmacological profile. Piperazine derivatives are known for their role as neurotransmitter reuptake inhibitors, antipsychotics, and antimicrobial agents. The introduction of a trifluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, while the tert-butyl ester functionality provides a handle for further chemical modifications. These attributes make (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester particularly interesting for the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of new psychoactive substances that target central nervous system (CNS) receptors. Piperazine-based compounds have been extensively studied for their interactions with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia. The specific substitution pattern in (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester may confer selectivity for certain receptor subtypes, potentially leading to more targeted therapies with improved efficacy and reduced side effects.

One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. The trifluoromethyl group is known to enhance binding affinity to enzymes due to its ability to stabilize transition states and improve metabolic resistance. Furthermore, the piperazine core is a common scaffold in kinase inhibitors, which play a crucial role in cancer therapy. Researchers have been exploring novel piperazine derivatives as candidates for inhibiting tyrosine kinases and other enzymes involved in tumor growth and progression. The tert-butyl ester group can be hydrolyzed under specific conditions to reveal the carboxylic acid functionality, allowing for further derivatization into more complex molecules.

The synthesis of (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves multi-step organic transformations that highlight the compound's synthetic utility. The key steps typically include the protection of the amine group as an ester, followed by introduction of the trifluoromethyl side chain via nucleophilic substitution or cross-coupling reactions. The use of chiral auxiliaries or catalysts ensures the retention of the desired (R) configuration at the stereocenter. Advances in asymmetric synthesis have enabled more efficient and scalable production methods for such chiral compounds.

From a regulatory perspective, compounds like (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester must undergo rigorous testing to evaluate their safety and efficacy before being considered for clinical use. Preclinical studies involving cell culture assays and animal models are essential to assess potential toxicities and pharmacokinetic properties. Additionally, computational modeling techniques such as molecular docking can provide insights into how the compound interacts with biological targets at the molecular level.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced bioavailability and resistance to metabolic degradation. The trifluoromethyl group in this molecule contributes to these desirable properties by increasing lipophilicity and reducing susceptibility to enzymatic hydrolysis. This makes (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester an attractive candidate for drug development against resistant pathogens or diseases where traditional non-fluorinated analogs have limited efficacy.

In conclusion, (R)-2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 1240586-07-5) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features make it suitable for further exploration as an intermediate in drug synthesis and as a lead compound for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for piperazine derivatives, this compound is likely to play an important role in advancing our understanding of CNS disorders and other therapeutic areas.

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